3-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds incorporating 1,2,4-triazole and piperidine motifs have been synthesized and evaluated for their biological activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, discovering that some derivatives exhibited good or moderate activity against various microorganisms (Bektaş et al., 2007). Similarly, compounds with triazole and piperidine structures have been investigated for their antifungal properties, indicating their potential as antifungal agents (Sangshetti & Shinde, 2011).
Antioxidant Properties
Some 1,2,4-triazole derivatives have been explored for their antioxidant properties. Bekircan et al. (2008) synthesized and tested a series of triazole derivatives for their antioxidant and antiradical activities, contributing to the understanding of their potential therapeutic applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Antimicrobial and Antifungal Studies
Research on triazole compounds also extends to antimicrobial and antifungal studies. Compounds featuring triazole and piperidine units have been evaluated for their effectiveness against various pathogens, showing promise in the development of new antimicrobial agents. For example, Demirbaş et al. (2010) reported on the synthesis and antimicrobial activities of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, demonstrating their efficacy against selected microorganisms (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).
Molecular Docking and Theoretical Studies
Theoretical and computational studies, such as molecular docking, have been conducted to understand the interactions and potential mechanisms of action of triazole derivatives. This research aids in the rational design of compounds with improved activity and specificity for various biological targets. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential as EGFR inhibitors in cancer treatment through molecular docking and density functional theory (DFT) analyses (Karayel, 2021).
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-11-18(28-13-14)20(26)24-9-7-16(8-10-24)12-19-22-23-21(27)25(19)17-6-4-3-5-15(17)2/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKQOGQKLZIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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